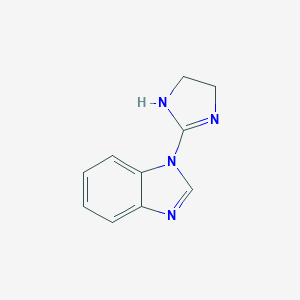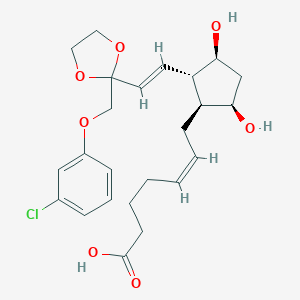
N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester, also known as BAPG, is a synthetic compound that has been used in various scientific research applications. BAPG is a derivative of the natural amino acid glycine and has been shown to have potential as a therapeutic agent in various disease models.
Mécanisme D'action
The exact mechanism of action of N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester is not fully understood, but it is believed to act by inhibiting the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH is a key enzyme involved in the glycolytic pathway and has been implicated in various disease processes. N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester has been shown to bind to the active site of GAPDH and inhibit its activity, leading to a decrease in glycolysis and a reduction in oxidative stress.
Effets Biochimiques Et Physiologiques
N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various disease models. N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester has also been shown to improve cognitive function and memory in models of Alzheimer's disease. Additionally, N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester has been shown to have a protective effect on the heart and to improve cardiac function in models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester is its ease of synthesis and purification. It is also relatively stable and can be stored for long periods of time. However, one limitation of N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester and to identify potential side effects or limitations of its use.
Méthodes De Synthèse
N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester can be synthesized by a simple one-pot reaction involving the condensation of glycine benzyl ester, 2-amino-4-methylpentanethiol, and benzyl bromide. The reaction is carried out under basic conditions and the product is obtained in good yield and purity.
Applications De Recherche Scientifique
N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester has been investigated for its potential therapeutic effects in various disease models. It has been shown to have anti-inflammatory properties and has been tested in models of rheumatoid arthritis and colitis. N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester has also been shown to have potential as a neuroprotective agent and has been tested in models of Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
135949-54-1 |
|---|---|
Nom du produit |
N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester |
Formule moléculaire |
C25H34N2O3S2 |
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
benzyl 2-[[2-[[(2-amino-4-methylpentyl)disulfanyl]methyl]-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C25H34N2O3S2/c1-19(2)13-23(26)18-32-31-17-22(14-20-9-5-3-6-10-20)25(29)27-15-24(28)30-16-21-11-7-4-8-12-21/h3-12,19,22-23H,13-18,26H2,1-2H3,(H,27,29) |
Clé InChI |
AOAAKTIWWOEKKS-UHFFFAOYSA-N |
SMILES |
CC(C)CC(CSSCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2)N |
SMILES canonique |
CC(C)CC(CSSCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2)N |
Synonymes |
N-(2-benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester PC 12 ester PC-12 este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




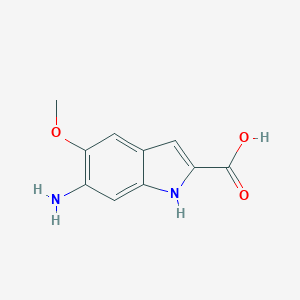
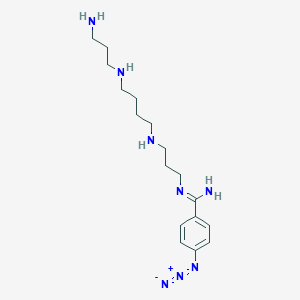
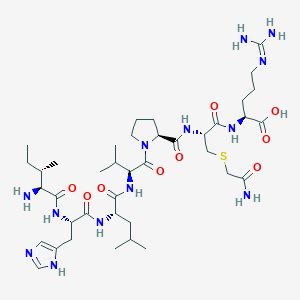
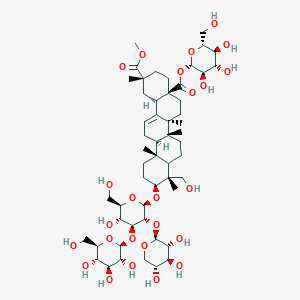
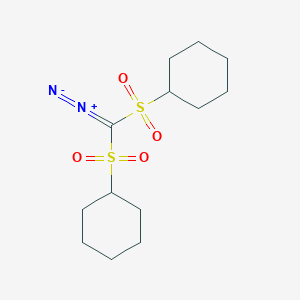

![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B145177.png)
![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B145178.png)
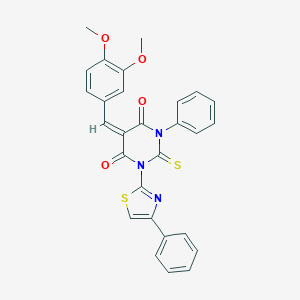
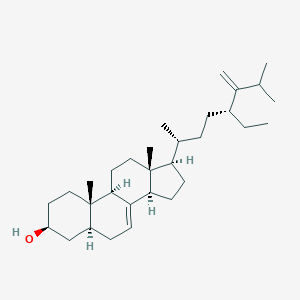
![1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone](/img/structure/B145187.png)
